molecular formula C27H32N4O4 B2550878 N-benzyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 921463-82-3

N-benzyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2550878
CAS No.: 921463-82-3
M. Wt: 476.577
InChI Key: JNIKDGXYYUPTBN-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.577. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of New Compounds

Research in the field of medicinal chemistry often involves the design and synthesis of new compounds with potential therapeutic applications. For example, Obniska et al. (2015) synthesized a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides evaluated for their anticonvulsant activity. These compounds showed protection in animal models of epilepsy, indicating their potential as antiepileptic agents Obniska et al., 2015.

Biological Activity and Mechanism of Action

Understanding the biological activity and mechanism of action of new compounds is crucial in drug discovery. Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating selectivity over ACAT-2. This compound's design improved oral absorption and solubility, highlighting the importance of molecular design in developing therapeutic agents Shibuya et al., 2018.

Pharmacological Evaluation

Pharmacological evaluation involves testing the therapeutic potential and safety of compounds. For instance, Grimwood et al. (2011) characterized a novel κ-opioid receptor (KOR) antagonist, showcasing its selectivity and potential for treating depression and addiction disorders. This study emphasizes the importance of in vivo evaluations in identifying drug candidates with therapeutic value Grimwood et al., 2011.

Molecular Docking and Enzyme Inhibitory Activities

Molecular docking and enzyme inhibitory studies provide insights into the interaction between compounds and their target proteins. Virk et al. (2018) synthesized and evaluated new 1,2,4-triazole analogues for their enzyme inhibitory activities, offering a pathway to discover compounds with potential medicinal applications Virk et al., 2018.

Mechanism of Action

    Target of Action

    Compounds with a piperazine moiety, like “N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide”, often interact with various neurotransmitter receptors in the nervous system, such as dopamine, serotonin, and norepinephrine receptors .

    Mode of Action

    The compound might bind to these receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .

    Biochemical Pathways

    The compound’s effects on neurotransmitter receptors could influence various biochemical pathways involved in mood regulation, cognition, and other neurological functions .

    Result of Action

    The compound’s modulation of neurotransmitter receptors could lead to changes in neuronal signaling, potentially affecting mood, cognition, and other neurological functions .

    Action Environment

    Various environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s stability, efficacy, and interactions with its targets .

Properties

IUPAC Name

N-benzyl-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-34-24-10-8-22(9-11-24)30-14-12-29(13-15-30)18-23-16-25(32)26(35-2)19-31(23)20-27(33)28-17-21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18,20H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIKDGXYYUPTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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